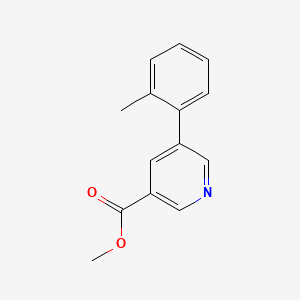

Methyl 5-(o-tolyl)nicotinate

Description

Significance of Nicotinate (B505614) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyridine (B92270) ring, the core of the nicotinate structure, is a prevalent feature in many natural products, pharmaceuticals, and agrochemicals. nih.gov Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are recognized for their diverse physiological activities. researchgate.net In medicinal chemistry, the nicotinate scaffold is explored for its potential in developing novel therapeutic agents. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, leading to the discovery of agents with anti-inflammatory, antimicrobial, anti-fibrotic, and other pharmacological effects. nih.govnih.govmdpi.com For instance, certain 5-arylnicotinates have been investigated for their impact on cardiovascular function, where the addition of a 5-phenyl group to a nicotinate-based vasodilator was found to significantly alter its effects. lookchem.comdatapdf.com From an organic synthesis perspective, the functional groups on the nicotinate ring, such as the ester and potential halogen substituents, provide reactive handles for a variety of chemical transformations, including cross-coupling reactions, amidation, and reductions. lookchem.com

Research Context of Methyl 5-(o-tolyl)nicotinate and Structurally Related Analogues

This compound belongs to the 5-arylnicotinate subclass of substituted nicotinate esters. The synthesis of such compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, where a boronic acid is coupled with a halogenated pyridine derivative. acs.orgtandfonline.com A seminal paper by Thompson and Gaudino in 1984 detailed a general synthesis for 5-arylnicotinates, which has been a foundational method in this area. lookchem.comacs.org

While specific research focused exclusively on this compound is limited in publicly available literature, the study of its structural analogues provides a valuable research context. For example, a derivative, 1-methyl-3-(5-o-tolylnicotinoyl) pyrrolidin-2-one, has been synthesized and characterized, with its spectroscopic data (¹H NMR and Mass Spectrometry) being reported. medcraveonline.com This indicates an interest in utilizing the 5-(o-tolyl)nicotinate moiety as a building block for more complex molecules. The broader class of 5-arylnicotinates has been explored for various applications, including their potential as antimicrobial and anti-inflammatory agents. nih.govresearchgate.net The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly influence the biological activity and physical properties of the molecule.

Below are data tables detailing the properties of this compound and a closely related synthesized derivative.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | methyl 5-(2-methylphenyl)pyridine-3-carboxylate | tci-chemical-trading.com |

| CAS Number | 93349-94-1 | tci-chemical-trading.combldpharm.comeoscmo.com |

| Molecular Formula | C₁₄H₁₃NO₂ | tci-chemical-trading.combldpharm.comeoscmo.com |

| Molecular Weight | 227.26 g/mol | bldpharm.com |

Table 2: Research Data on a Derivative of this compound

| Compound Name | Synthesis Method | Spectroscopic Data | Research Context | Source |

| 1-methyl-3-(5-o-tolylnicotinoyl) pyrrolidin-2-one | Not detailed in source | ¹H NMR (500 MHz, CDCl₃): δppm: 9.28 (s, 1H), 8.76 (s, 1H), 8.39 (s, 1H), 7.25-7.31 (m, 4H), 4.46 (q, 1H), 3.62 (m, 1H), 3.42 (m, 1H), 2.87 (s, 3H), 2.74 (m, 1H), 2.30 (s, 3H), 2.28 (m, 1H); Mass (m/z): 295.3 (M+H)⁺ | Part of a study evaluating novel nicotine (B1678760) analogues for their anti-bacterial and anti-fungal activity. | medcraveonline.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-5-3-4-6-13(10)11-7-12(9-15-8-11)14(16)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAMELXHNNWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602430 | |

| Record name | Methyl 5-(2-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93349-94-1 | |

| Record name | Methyl 5-(2-methylphenyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93349-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 5-(o-tolyl)nicotinate and Related Arylnicotinates

The construction of this compound and other 5-arylnicotinates relies on two key synthetic steps: the esterification of the carboxylic acid group and the arylation of the pyridine (B92270) ring. These transformations can be performed in different sequences, and various methods have been developed to optimize yield and efficiency.

Esterification Reactions for Nicotinate (B505614) Formation

The conversion of a nicotinic acid derivative to its corresponding methyl ester is a fundamental step in the synthesis of the target compound. This can be achieved through several methods, including traditional acid-catalyzed processes and more modern, environmentally benign techniques.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com In the context of nicotinic acid derivatives, this typically involves reacting the corresponding 5-aryl-nicotinic acid with methanol (B129727) under acidic conditions. scholarsresearchlibrary.comsmolecule.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.com For instance, the synthesis of methyl nicotinate from nicotinic acid is effectively carried out using methanol as the solvent with a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.com Another approach involves the use of thionyl chloride in methanol, which first converts the carboxylic acid to an acyl chloride that then readily reacts with methanol to form the ester. A notable example is the synthesis of methyl 5-methylnicotinate, where 5-methylnicotinic acid is treated with thionyl chloride in methanol to achieve a high yield of the corresponding ester. chemicalbook.com

The general mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation of this intermediate gives the final ester product. masterorganicchemistry.com

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| Nicotinic Acid | Methanol | H₂SO₄ | Methyl Nicotinate | High | scholarsresearchlibrary.com |

| 5-Methylnicotinic Acid | Thionyl Chloride, Methanol | - | Methyl 5-methylnicotinate | 98.2% | chemicalbook.com |

| 2-Hydroxy-4-p-tolyl-nicotinic acid | Methanol | H₂SO₄ | 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester | - |

Table 1: Examples of Acid-Catalyzed Esterification for Nicotinate Formation

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. rsc.org High-speed ball milling (HSBM) can be employed for the solvent-free esterification of nicotinic acid. rsc.org This method avoids the use of potentially harmful organic solvents and can often be performed at room temperature, reducing energy consumption. rsc.orgresearchgate.net

One such strategy involves the use of iodine (I₂) and potassium hypophosphite (KH₂PO₂) under HSBM conditions. rsc.org This system has been shown to successfully esterify nicotinic acid, affording the corresponding ester in good yield. rsc.org Another mechanochemical approach utilizes potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃) to mediate the esterification. smolecule.com These solvent-free methods are not only environmentally friendly but can also offer advantages in terms of reaction time and simplicity of work-up. rsc.orgresearchgate.net

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Nicotinic Acid | I₂/KH₂PO₂ | HSBM, 20 min | Methyl Nicotinate | 83% | rsc.org |

| Nicotinic Acid | KI/P(OEt)₃ | HSBM, 60 min | Methyl Nicotinate | - | rsc.org |

Table 2: Solvent-Free Mechanochemical Esterification of Nicotinic Acid

Cross-Coupling Strategies for Arylation at the 5-Position of the Nicotinate Ring

The introduction of the o-tolyl group at the 5-position of the nicotinate ring is a crucial step in the synthesis of this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most prominent.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. tcichemicals.com In the synthesis of 5-arylnicotinates, this reaction involves the coupling of a 5-halonicotinate (typically a bromo or iodo derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netacs.org

For the synthesis of this compound, methyl 5-bromonicotinate would be coupled with o-tolylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) or bis(dibenzylideneacetone)palladium(0). orgsyn.orgaablocks.com A phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine, is often added to stabilize the palladium catalyst and facilitate the reaction. orgsyn.org The choice of base, such as sodium carbonate or cesium carbonate, is also critical for the reaction's success. beilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. tcichemicals.com

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Product | Reference |

| Methyl 5-bromonicotinate | o-Tolylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | P(o-tolyl)₃ | Na₂CO₃ or Cs₂CO₃ | This compound | researchgate.netorgsyn.org |

| 5-Bromonicotinates | Arylboronic acids | Pd(0) | - | Weakly alkaline | 5-Arylnicotinates | researchgate.net |

| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | - | NaOH | bis-benzaldehyde | mdpi.com |

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylnicotinates

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N and C-C bond formation. beilstein-journals.orgresearchgate.net While palladium catalysis is more common for the synthesis of biaryls, copper-mediated reactions can be advantageous in certain contexts, particularly due to the lower cost of copper catalysts. beilstein-journals.org

In the context of arylnicotinates, copper-mediated approaches can be used for the arylation of the pyridine ring. These reactions typically involve the coupling of an aryl halide with a nucleophilic partner in the presence of a copper catalyst, often Cu(I) salts like copper(I) iodide (CuI). beilstein-journals.org The reaction conditions may require elevated temperatures. Modern developments have led to milder reaction conditions, sometimes even at room temperature, and the use of ligands to improve efficiency and substrate scope. researchgate.net For instance, copper-mediated N-arylation of amines with arylboronic acids has been achieved using stoichiometric copper(II) acetate. beilstein-journals.org While direct C-arylation of nicotinates using this method is less common, related copper-mediated decarboxylative arylations of heteroarenes with benzoic acids have been developed, suggesting potential alternative routes. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| Aryl Halide | Amine | CuI | Elevated Temperature | N-Aryl Amine | beilstein-journals.org |

| Heteroarene | Benzoic Acid | Copper Salt | O₂ (oxidant) | Aryl-heteroarene | rsc.org |

Table 4: Examples of Copper-Mediated Coupling Reactions

Derivatization from Precursor Compounds (e.g., 5-bromonicotinates, 5-methylnicotinic acid)

The synthesis of this compound can be effectively achieved through the derivatization of readily available precursor compounds. The most direct and convergent approach involves the cross-coupling of a 5-halonicotinate with an organometallic tolyl reagent.

From 5-Bromonicotinates:

The coupling reaction is performed between Methyl 5-bromonicotinate and (o-tolyl)boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a system generated in-situ from palladium(II) acetate and a phosphine ligand like tri-o-tolylphosphine. lookchem.com The reaction requires a base, typically aqueous sodium carbonate or an organic base like triethylamine, and is conducted in solvents such as benzene (B151609) or DMF at elevated temperatures. lookchem.com

While this method is generally effective for a range of arylboronic acids, research has shown that ortho-substituted arylboronic acids, such as (o-tolyl)boronic acid, may react more slowly and result in lower yields compared to their meta- or para-substituted counterparts due to steric hindrance. lookchem.com An alternative procedure using DMF as the solvent at 100 °C can sometimes improve outcomes for these more challenging substrates. lookchem.com

| Catalyst System | Base / Solvent | Temperature | Findings | Reference |

| Pd(PPh₃)₄ | 2 M Na₂CO₃ / Benzene | Reflux | Effective for meta- and para-substituted arylboronic acids. | lookchem.com |

| Pd(OAc)₂ + P(o-tol)₃ | Et₃N / DMF | 100 °C | Alternative procedure, can be more effective for some substrates. | lookchem.com |

| Pd(PPh₃)₄ | 2 M Na₂CO₃ / Benzene | Reflux | Slower reaction and lower yields observed for ortho-substituted arylboronic acids. | lookchem.com |

From 5-Methylnicotinic Acid:

An alternative, though less direct, precursor is 5-methylnicotinic acid. This compound can be prepared by the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using an oxidizing agent like potassium permanganate. chemicalbook.comgoogle.com The resulting 5-methylnicotinic acid can then be esterified to yield Methyl 5-methylnicotinate. A common method for this esterification involves reacting the acid with methanol in the presence of thionyl chloride, which serves as both a catalyst and a dehydrating agent. chemicalbook.com Conversion of Methyl 5-methylnicotinate to the final target compound, this compound, would require a subsequent C-H activation and arylation step at the 5-methyl group, which represents a more complex synthetic challenge.

Novel Synthetic Approaches and Methodological Advancements Applicable to this compound

Modern organic synthesis has seen significant advancements in the construction of substituted heterocycles. These novel strategies, while not all explicitly demonstrated for this compound, are broadly applicable to the synthesis of polysubstituted pyridines and nicotinates and could provide alternative routes to the target compound.

Regioselective Synthesis Strategies for Substituted Pyridines and nicotinates

Achieving specific substitution patterns on the pyridine ring is a central challenge in heterocyclic chemistry. The electronic nature of the pyridine ring typically directs functionalization to the C2, C4, and C6 positions, making the selective synthesis of 5-substituted nicotinates non-trivial.

Directed C-H Functionalization: Modern methods increasingly focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates like halo-pyridines. These strategies often use a directing group to guide a metal catalyst to a specific C-H bond for cleavage and subsequent coupling.

Cascade Reactions: One-pot cascade reactions offer an efficient way to build the pyridine ring with the desired substituents already in place. For instance, a metal-free domino reaction involving primary enaminones or enamino esters and aldehydes, promoted by an acid like TfOH, can construct fully substituted pyridines through the formation of multiple C-C and C-N bonds in a single sequence. acs.org Similarly, copper-mediated reactions of isoxazoles with DMSO (acting as a one-carbon surrogate) can yield nicotinate derivatives. organic-chemistry.org

Use of Blocking Groups: To control regioselectivity in reactions like the Minisci-type alkylation, a temporary blocking group can be installed on the pyridine ring. For example, a maleate-derived blocking group has been used to direct alkylation specifically to the C4 position. nih.gov After the reaction, the blocking group is removed. A similar conceptual approach could be envisioned to favor functionalization at the C5 position.

Dearomatization Strategies for Pyridine Ring Modification

A powerful and increasingly popular strategy for accessing otherwise difficult-to-make substitution patterns on pyridines is through a dearomatization-rearomatization sequence. researchgate.net This approach involves temporarily disrupting the aromaticity of the pyridine ring to alter its reactivity, enabling functionalization at positions like C3 and C5. researchgate.netacs.org

The process begins with the dearomatization of the pyridine, often through reduction or by reaction with a nucleophile, to form a non-aromatic dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate. acs.orgnih.gov These saturated or partially saturated heterocycles have distinct reactivity from the parent pyridine. For example, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation can generate N-silyl enamines, which can then act as nucleophiles in subsequent reactions. researchgate.net The functionalized intermediate can then be rearomatized, typically via oxidation, to restore the pyridine ring and yield the substituted product. researchgate.net This strategy effectively circumvents the inherent reactivity patterns of the aromatic pyridine ring, opening up new pathways for the synthesis of meta-substituted derivatives. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. The formation of this compound via cross-coupling is a key example where mechanistic elucidation has been vital.

Proposed Reaction Pathways for Formation and Transformation

The most common pathway for the formation of this compound is the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism for this palladium-catalyzed process proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The cycle starts with the oxidative addition of the electrophile, Methyl 5-bromonicotinate, to a coordinatively unsaturated Palladium(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a square planar Palladium(II) intermediate. nih.govresearchgate.net

Transmetalation: The organoboron reagent, (o-tolyl)boronic acid (activated by a base), then undergoes transmetalation with the Pd(II) complex. The tolyl group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) species. nih.govresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the diorganopalladium(II) complex. This step forms the new C-C bond and regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

Alternative pathways involving other catalytic systems, such as those based on nickel, may proceed through different mechanisms, potentially involving radical intermediates or different oxidation states of the metal, such as Ni(I)/Ni(III) cycles. mdpi.comnih.gov

Catalytic Cycle Elucidation in Cross-Coupling Reactions

The elucidation of the catalytic cycle for palladium-catalyzed cross-coupling reactions has been a cornerstone of modern organometallic chemistry. nih.gov For the synthesis of this compound from Methyl 5-bromonicotinate and (o-tolyl)boronic acid, the Pd(0)/Pd(II) cycle is the operative pathway. lookchem.comresearchgate.net

The Palladium(0)/Palladium(II) Catalytic Cycle:

Initiation: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst.

Step 1: Oxidative Addition: A Pd(0) species, often stabilized by phosphine ligands, reacts with Methyl 5-bromonicotinate. The palladium atom inserts itself into the carbon-bromine bond, leading to a Pd(II) complex. The rate of this step can be influenced by the electron density of the pyridine ring and the nature of the ligands on the palladium.

Step 2: Transmetalation: This is often the rate-determining step. A base activates the (o-tolyl)boronic acid to form a more nucleophilic boronate species. This species then coordinates to the Pd(II) center, and the tolyl group is transferred to the palladium, displacing the bromide ligand. The efficiency of this step depends on the base, solvent, and the lability of the ligands.

Step 3: Reductive Elimination: The two organic groups (the nicotinate and tolyl moieties) on the Pd(II) center couple and are eliminated from the metal center as the final product. This concerted step regenerates the Pd(0) catalyst, which is now ready to begin a new cycle.

Nickel-catalyzed systems offer an alternative and are particularly effective for certain cross-coupling reactions. These can operate via different cycles. For example, a Ni(I) complex can react with an alkyl or aryl halide via a single electron transfer (SET) or oxidative addition to generate a Ni(III) intermediate, which then undergoes reductive elimination. mdpi.comnih.gov The specific mechanism depends heavily on the ligands, substrates, and reaction conditions. nih.gov

Intramolecular Reactions and Rearrangements

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the intramolecular reactions and rearrangements of this compound. While the structural motif of a biaryl system, such as the one present in this compound, suggests the potential for intramolecular cyclization reactions to form polycyclic heteroaromatic systems, no specific research has been published to date that investigates or documents such transformations for this particular molecule.

Theoretically, the juxtaposition of the o-tolyl group and the pyridine ring could allow for reactions such as photochemical or radical-induced cyclizations, which are common for analogous biaryl compounds, potentially leading to the formation of phenanthridine (B189435) derivatives. However, without experimental data, any discussion of specific reaction pathways, conditions, or resulting products for this compound remains speculative.

Extensive searches of chemical databases and scholarly articles did not yield any detailed research findings or data that would permit the construction of a table outlining reaction conditions, yields, or product characterizations for intramolecular processes involving this compound. Therefore, this section cannot be populated with the specific experimental details requested.

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide a deep insight into the molecular framework and electronic properties of a compound by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, methyl 5-(p-tolyl)nicotinate, specific chemical shifts are observed. For instance, the protons of the tolyl methyl group typically appear as a singlet, while the aromatic protons of both the pyridine and tolyl rings exhibit complex multiplet patterns in distinct regions of the spectrum. The methoxy (B1213986) protons of the ester group also present as a characteristic singlet. bldpharm.com For a similar compound, 5-Methyl-3-isoxazolyl nicotinate, the proton NMR spectrum in CDCl₃ shows signals at δ 2.49 (3H, s), 6.29 (1H, s), 7.50 (1H, m), 8.47 (1H, m), 8.90 (1H, m), and 9.40 (1H, m). jst.go.jp

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For substituted nicotinates, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift, generally in the range of 160-185 ppm. chemguide.co.uk The aromatic carbons of the pyridine and tolyl rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the substituents. The carbon of the tolyl methyl group and the methoxy carbon of the ester group appear at upfield chemical shifts. organicchemistrydata.org For example, the ¹³C NMR spectrum of 5-Methyl-3-isoxazolyl nicotinate in CDCl₃ shows peaks at δ 13.3, 96.1, 123.8, 124.3, 138.1, 151.7, 154.7, 161.4, 165.8, and 171.9. jst.go.jp

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Aromatic H | Multiplets | Carbonyl C | ~160-185 |

| Methoxy H | Singlet | Aromatic C | ~125-150 |

| Tolyl CH₃ | Singlet | Methoxy C | ~50-60 |

| Tolyl CH₃ | ~20-25 | ||

| Note: The table provides approximate chemical shift ranges based on typical values for similar structures. |

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. edinst.com

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1720-1740 cm⁻¹. thieme-connect.commdpi.com The C-O stretching vibrations of the ester will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene rings will appear in the 1400-1600 cm⁻¹ region. scielo.org.za For instance, in a related compound, 5-methyl-3-isoxazolyl nicotinate, IR peaks are observed at 1764, 1614, 1505, 1435, 1276, and 1260 cm⁻¹. jst.go.jp

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a similar molecule, 5-o-tolyl-2-pentene, the Raman spectrum was reported in the region of 4000-100 cm⁻¹. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Quantitative analysis using Raman spectroscopy can be employed to monitor reaction progress and solvent exchange during synthesis. spectroscopyonline.com

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720-1740 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-O Stretch (Ester) | 1200-1300 |

| Aromatic C-H Stretch | >3000 |

| Note: This table presents typical ranges for the indicated functional groups. |

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectra are influenced by the extended conjugation between the pyridine and tolyl rings. The position and intensity of the absorption maxima (λ_max) can be affected by the solvent polarity. For substituted nicotinates, electronic transitions are expected, and their study can be supported by theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns, which involve the cleavage of specific bonds, can provide further structural information. For example, the fragmentation of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates often begins with the elimination of the ethanol (B145695) molecule. asianpubs.orgresearchgate.net In the case of 5-Methyl-3-isoxazolyl nicotinate, the mass spectrum shows the molecular ion peak at m/z 204. jst.go.jp

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about the molecule in solution or as a bulk material, solid-state analysis gives precise details about the arrangement of atoms in the crystalline state.

Spectroscopic and Structural Characterization Methodologies

Analysis of Crystallographic Data and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases indicates that detailed, publicly available crystallographic data for Methyl 5-(o-tolyl)nicotinate has not been reported. As such, a full analysis of its crystal structure, including unit cell dimensions, space group, and specific intermolecular interactions derived from experimental single-crystal X-ray diffraction, cannot be presented at this time.

While experimental data is absent, computational methods are often employed to predict the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) could provide theoretical insights into the likely conformation of the molecule, bond lengths, bond angles, and potential intermolecular interactions. Such in-silico studies can predict the planarity of the pyridine (B92270) and tolyl rings and the orientation of the methyl and ester groups. They can also be used to calculate the molecular electrostatic potential surface, which would highlight regions of positive and negative charge and thus predict likely sites for intermolecular interactions such as hydrogen bonds or π-π stacking. However, without experimental validation, these remain theoretical predictions.

For related nicotinic acid derivatives, crystallographic studies often reveal common intermolecular interaction motifs. For instance, in the crystal structures of similar compounds, one can observe C-H···O and C-H···N hydrogen bonds, which play a significant role in the supramolecular assembly. researchgate.net The presence of aromatic rings, such as the pyridine and tolyl groups in this compound, suggests the potential for π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. researchgate.net The analysis of these types of interactions is often facilitated by Hirshfeld surface analysis, which allows for the quantification of different intermolecular contacts. researchgate.netnih.gov

Should crystallographic data for this compound become available, a detailed analysis would involve the following:

Data Collection and Refinement: A summary of the data collection parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final R-factor, would be presented in a table.

Molecular Conformation: An analysis of the intramolecular geometry, including bond lengths, bond angles, and torsion angles, would be discussed. This would reveal the relative orientation of the tolyl group with respect to the pyridine ring and the conformation of the methyl ester group.

Intermolecular Interactions: A thorough investigation of the non-covalent interactions that stabilize the crystal packing would be performed. This would include the identification and geometric characterization of any hydrogen bonds (e.g., C-H···O, C-H···N), π-π stacking interactions between the aromatic rings, and other van der Waals forces. The nature and energetics of these interactions could be further explored using computational tools.

The following table outlines the typical format for presenting crystallographic data:

| Parameter | Value |

| Empirical formula | C14H13NO2 |

| Formula weight | 227.26 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Radiation | Typically Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Typically 100 or 293 K |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| R_int | Data not available |

| Final R indexes [I > 2σ(I)] | Data not available |

| R indexes (all data) | Data not available |

| Goodness-of-fit on F² | Data not available |

Without experimental data, any discussion on the specific intermolecular interactions of this compound remains speculative and would be based on the known structural chemistry of analogous compounds.

Computational and Theoretical Investigations of Methyl 5 O Tolyl Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of molecular systems. nih.govrsc.org These methods allow for the detailed examination of electronic structure and the prediction of various chemical properties, offering a microscopic understanding of the compound's behavior.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. nih.govfu-berlin.de It is frequently used to optimize molecular geometries and predict a range of properties, including frontier molecular orbital energies, electrostatic potential surfaces, and reactivity indices. nih.govnih.gov For nicotinate (B505614) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), provide a robust framework for understanding their chemical nature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. researchgate.net For related heterocyclic compounds, these energy gaps are typically in the range of several electron volts (eV). nih.govresearchgate.net The analysis of HOMO-LUMO energies helps in understanding intramolecular charge transfer processes, which are crucial for the molecule's electronic and optical properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Nicotinate Derivative

| Parameter | Value (eV) |

| EHOMO | -7.1572 |

| ELUMO | -1.9595 |

| Energy Gap (ΔE) | 5.1977 |

This table presents representative data for a related nicotinate derivative, 4-chloro-N-methylpyridine-2-carboxamide, to illustrate typical values obtained from DFT calculations. researchgate.net

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com

Different colors on the ESP map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.net These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue areas signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For nicotinate derivatives, the ESP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, indicating these as potential sites for interaction with electrophiles. researchgate.net

Fukui functions are local reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. tandfonline.comfaccts.de The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. psu.edu

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

By calculating these functions for each atom in Methyl 5-(o-tolyl)nicotinate, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. For instance, atoms with a high value of f-(r) are more susceptible to electrophilic attack. researchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. nih.govscirp.org Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. cureusjournals.com The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

For a molecule to have a significant NLO response, it often requires a large dipole moment and a high degree of charge transfer, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.govcureusjournals.com In this compound, the tolyl group can act as an electron-donating group, while the methyl nicotinate moiety can act as an electron-accepting group. The π-system of the pyridine and benzene (B151609) rings facilitates intramolecular charge transfer, which is a prerequisite for NLO activity. DFT calculations can quantify the first hyperpolarizability (β), providing a theoretical measure of the molecule's potential as an NLO material. researchgate.net

Table 2: Representative NLO Data for a Related Organic Molecule

| Property | Value |

| Dipole Moment (μ) | 3.78 Debye |

| Linear Polarizability (α) | 97.23 × 10-24 esu |

| First Hyperpolarizability (β) | 189455 × 10-33 esu |

This table shows representative NLO data for a triphenylamine (B166846) derivative to illustrate the typical parameters and their magnitudes calculated via DFT. cureusjournals.com

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netnih.gov DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netmdpi.com

The calculated vibrational frequencies are often scaled by a factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental spectra. researchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the compound. asianpubs.org Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net The close agreement between theoretical and experimental spectroscopic data provides strong evidence for the correctness of the proposed molecular structure. nih.gov

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

Theoretical IR and Raman Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in analyzing the vibrational modes of molecules like this compound. nih.govscifiniti.com By employing methods such as B3LYP with basis sets like 6-31G(d) and 6-31++G(d,p), researchers can compute theoretical Infrared (IR) and Raman spectra. nih.gov These calculated spectra provide a detailed assignment of vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the constituent functional groups.

The comparison between theoretically predicted and experimentally measured IR and Raman spectra is a powerful tool for structural elucidation. nih.govmdpi.com For instance, the characteristic vibrational frequencies for the C-H, C=O, C-N, and C-C bonds within the this compound molecule can be identified and assigned based on Potential Energy Distribution (PED) analysis. nih.gov This detailed vibrational analysis helps in confirming the molecular structure and understanding the intramolecular interactions.

Table 1: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Theoretical Frequency Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1730 |

| C=C/C=N (Pyridine Ring) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1000 |

Note: The values presented are typical ranges and the precise frequencies for this compound would be determined through specific DFT calculations.

Theoretical NMR Spectra (e.g., GIAO technique)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical technique for the prediction of nuclear magnetic resonance (NMR) chemical shifts. elsevierpure.combeilstein-journals.org By applying the GIAO method within the framework of DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. scielo.brresearchgate.net

These calculations provide valuable information about the electronic environment of each nucleus in the molecule. The predicted chemical shifts can be compared with experimental NMR data to aid in the complete assignment of signals in the spectrum. beilstein-journals.org This is particularly useful for complex molecules where spectral overlap can make unambiguous assignments challenging. Theoretical NMR studies can also help in understanding the effects of substituents and conformational changes on the chemical shifts. scielo.br

Theoretical UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net This technique can be used to predict the ultraviolet-visible (UV-Vis) spectrum of this compound, providing insights into its electronic transitions. nih.govrsc.org

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org These calculations help in assigning the observed spectral bands to specific electronic transitions, such as π → π* and n → π* transitions, and in understanding the influence of the molecular structure on the electronic properties. rsc.org The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra. nih.govsapub.org

Surface-Enhanced Raman Scattering (SERS) Theoretical Studies

Theoretical studies of Surface-Enhanced Raman Scattering (SERS) can provide insights into how this compound interacts with metallic surfaces, such as silver or gold nanoparticles. researchgate.netresearchgate.net DFT calculations can be employed to model the molecule adsorbed on a metal cluster and predict the resulting SERS spectrum. nih.gov

These theoretical investigations help in understanding the enhancement mechanism and the orientation of the molecule on the surface. researchgate.net By analyzing the changes in the Raman intensities and frequencies upon adsorption, it is possible to deduce which parts of the molecule are interacting most strongly with the metal surface. This information is crucial for applications in areas such as sensing and catalysis.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. nih.gov This is typically achieved through computational methods that systematically explore the potential energy surface of the molecule. psu.edu The process involves rotating the single bonds in the molecule, particularly the bond connecting the tolyl group to the pyridine ring and the bonds within the ester group.

Energy minimization calculations are then performed for each conformation to find the local energy minima. psu.edu These calculations, often using force fields or quantum mechanical methods, help to identify the most stable conformers of the molecule. nih.govpsu.edu The results of conformational analysis are crucial for understanding the molecule's shape, flexibility, and how it might interact with other molecules. For instance, the orientation of the o-tolyl group relative to the pyridine ring is influenced by a balance of steric and electronic effects.

Molecular Dynamics (MD) Simulations for Stability and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org For this compound, MD simulations can provide insights into its structural stability and flexibility over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. researchgate.netresearchgate.net

By analyzing the trajectories of the atoms during an MD simulation, it is possible to study various dynamic properties, such as the fluctuations of bond lengths, bond angles, and dihedral angles. nih.gov This provides a measure of the molecule's flexibility and can reveal important conformational changes that may occur. MD simulations can also be used to study the stability of the molecule in different environments, such as in solution, and to investigate its interactions with other molecules. researchgate.net

Structure Activity Relationships Sar in Nicotinate Derivatives

General Principles of SAR for Substituted Nicotinates

The position of substitution on the nicotinate (B505614) ring plays a critical role in determining the biological activity. For instance, in the context of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs, substitution at the 4-position of the nicotinic acid moiety generally leads to a loss of agonist potency for Ca2+ release. nih.gov In contrast, the 5-position of the nicotinic acid ring is found to be more tolerant to substitutions. nih.gov The introduction of small alkyl groups or even larger moieties at this position can result in derivatives that retain significant biological activity. nih.gov

Furthermore, the nature of the substituent is a key determinant of activity. For example, in a series of 4-thiazolidinone (B1220212) derivatives of nicotinic acid, quantitative structure-activity relationship (QSAR) studies have indicated that the substitution of bulky groups with higher polarizability may enhance antibacterial and antifungal potency. chalcogen.ro Hydrophobic parameters, such as the partition coefficient (log P), have also been shown to correlate with the biological activity of certain nicotinate derivatives. chalcogen.ro

The development of novel synthetic methodologies, such as the Suzuki coupling to create C2-C5 heteroarylnicotinates, has expanded the accessible chemical space for SAR studies, allowing for the introduction of a wide array of aryl and heteroaryl groups at various positions of the nicotinate ring. researchgate.net This enables a more detailed exploration of the electronic and steric effects of different substituents on the biological activity of these compounds.

Influence of o-tolyl Substitution on Molecular Recognition and Interaction Profiles

The introduction of an o-tolyl group at the 5-position of the methyl nicotinate scaffold is expected to significantly influence its molecular recognition and interaction profiles with biological targets. While direct studies on methyl 5-(o-tolyl)nicotinate are limited, inferences can be drawn from research on related 5-substituted and aryl-substituted nicotinates.

The 5-position of the nicotinic acid ring has been shown to be tolerant of substitution, with even relatively bulky groups being accommodated without a complete loss of biological activity. nih.gov The synthesis of 5-arylnicotinic acids has been achieved through methods like the Suzuki coupling, indicating the chemical feasibility of such substitutions. nih.gov

The o-tolyl group itself introduces several features that can modulate intermolecular interactions:

Steric Bulk: The presence of the methyl group in the ortho position of the phenyl ring creates steric hindrance, which can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. This steric constraint can either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.

Hydrophobicity: The tolyl group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This can enhance hydrophobic interactions with nonpolar regions of a protein binding site, which are often a major driving force for ligand binding. biorxiv.org

π-Interactions: The aromatic nature of the tolyl group allows for various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine). nih.gov The electron-donating nature of the methyl group can subtly modulate the electronics of the aromatic ring, potentially influencing the strength of these interactions. core.ac.uk

In essence, the o-tolyl substituent endows this compound with a specific combination of size, shape, and electronic properties that will dictate its molecular recognition by a given biological target. The precise nature of its interactions will depend on the specific topology and amino acid composition of the binding site it encounters.

Computational Approaches to Structure-Activity Correlation

Computational methods are invaluable tools for elucidating the structure-activity relationships of nicotinate derivatives by providing insights into their physicochemical properties and interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For nicotinate derivatives, QSAR studies have been employed to understand the influence of various substituents on their biological effects. For instance, in a study of thiazolidinone derivatives of nicotinic acid, QSAR models revealed that both electronic (polarizability) and hydrophobic (log P) parameters were significant in explaining the observed antibacterial and antifungal activities. chalcogen.ro Such studies can guide the selection of substituents to enhance the desired biological activity.

| Descriptor Type | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Steric | Molar Refractivity (MR), Molecular Volume | Describes the bulk and size of the o-tolyl group and its influence on fitting into a binding pocket. |

| Electronic | Hammett constants (σ), Dipole Moment | Quantifies the electronic effect of the o-tolyl substituent on the pyridine (B92270) ring, affecting interactions like hydrogen bonding and π-stacking. |

| Hydrophobic | Partition Coefficient (log P), Hydrophobic Surface Area | Represents the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions within a binding site. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule, which is important for complementarity with the target. |

Ligand-Protein Interaction Profiling through Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in understanding the molecular basis of ligand recognition and for virtual screening of compound libraries.

While specific molecular docking studies for this compound are not extensively documented, docking simulations of structurally related nicotinate derivatives have been reported. For example, docking of nicotinate derivatives into the active site of cyclooxygenase-2 (COX-2) has been used to rationalize their inhibitory potency. nih.gov

In a hypothetical docking study of this compound into a target protein, the following interactions would be assessed to predict its binding mode and affinity:

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein |

|---|---|---|

| Hydrogen Bonding | Ester carbonyl oxygen, Pyridine nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Arginine, Lysine |

| Hydrophobic Interactions | o-tolyl group, Methyl ester group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |

| π-π Stacking | Pyridine ring, Phenyl ring of the tolyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Pyridine ring, Phenyl ring of the tolyl group | Lysine, Arginine |

| van der Waals Contacts | Entire molecule | Most amino acid residues in the binding pocket |

The binding affinity is typically estimated using a scoring function that calculates a score or binding energy based on these interactions. A lower binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity.

Molecular docking simulations can pinpoint the specific amino acid residues that are crucial for the binding of a ligand. For this compound, a docking study would aim to identify key interactions such as:

A hydrogen bond between the pyridine nitrogen and a donor residue like a serine or threonine.

Hydrophobic interactions between the o-tolyl group and a hydrophobic pocket lined with residues like leucine, isoleucine, and valine.

A π-π stacking interaction between the pyridine or phenyl ring and an aromatic residue like tyrosine or phenylalanine.

For instance, in docking studies of thymol-based triazole hybrids, which also contain a tolyl group, into thymidylate synthase, specific binding interactions and affinities were predicted, and these computational results were found to be in agreement with experimental biological data. biorxiv.org Similarly, for nicotinamide (B372718) derivatives, docking simulations have shown hydrophilic interactions through hydrogen bonds and hydrophobic interactions facilitated by aromatic rings. nih.gov

The identification of these key interactions is fundamental for understanding the SAR of this compound and for designing modifications that could enhance its binding affinity and selectivity for a particular biological target.

Applications and Future Research Directions in Chemical Sciences

Methyl 5-(o-tolyl)nicotinate as a Versatile Synthetic Intermediate

This compound is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . bldpharm.combldpharm.com It is recognized within the scientific community as a valuable synthetic intermediate. While detailed, specific reaction pathways starting from this compound are not extensively documented in publicly available literature, its structural components—a nicotinate (B505614) core functionalized with a methyl ester and an o-tolyl group—position it as a versatile precursor for the synthesis of more complex molecules. The nicotinate scaffold is a fundamental unit in a variety of biologically active compounds, and the presence of the o-tolyl group offers a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93349-94-1 | bldpharm.combldpharm.comarctomsci.com |

| Molecular Formula | C14H13NO2 | bldpharm.com |

| Molecular Weight | 227.26 | bldpharm.combldpharm.com |

Development of Novel Heterocyclic Systems Incorporating the Nicotinate Scaffold

The nicotinate scaffold, a core component of this compound, is pivotal in the development of novel heterocyclic systems. A significant application of this scaffold is in the synthesis of neonicotinoid insecticides, which have played a crucial role in agriculture. jmb.or.krnih.gov For instance, nicotinic acid, the parent compound of the nicotinate family, can be microbially converted into 6-hydroxynicotinic acid. jmb.or.krnih.gov This intermediate is then chemically processed through chlorination and reduction to produce 2-chloro-5-chloromethylpyridine, a key precursor for insecticides like imidacloprid. jmb.or.krnih.gov This demonstrates the successful integration of biotechnology and chemical synthesis to create valuable agrochemicals from nicotinate-based structures. jmb.or.krnih.gov

Furthermore, research into modulators of Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme involved in NAD synthesis, has led to the development of novel benzimidazole (B57391) derivatives, showcasing the therapeutic potential of compounds built upon the nicotinate framework. mdpi.com

Advanced Methodologies for Biological Target Identification

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology research. nih.govbroadinstitute.org Modern approaches have moved beyond traditional methods to embrace sophisticated, high-throughput techniques to elucidate the mechanism of action of compounds like those derived from this compound. nih.govmdpi.com

Chemical probe-based methods are powerful tools for identifying the protein targets of small molecules directly within complex biological systems. frontiersin.orgnih.govnih.gov These strategies can be broadly categorized into two main types: compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP). frontiersin.orgbiotechsupportgroup.comdrughunter.com

Compound-Centric Chemical Proteomics (CCCP) : This method involves immobilizing a small molecule (the "bait") onto a solid support, such as beads, and using it to "fish" for its binding partners from a cell lysate. biotechsupportgroup.comdrughunter.com The proteins that bind to the compound are then identified using mass spectrometry. nih.gov CCCP provides a direct way to discover the physical interaction partners of a compound, helping to identify its targets and potential off-targets. nih.gov

Activity-Based Protein Profiling (ABPP) : ABPP utilizes chemical probes that are designed to covalently bind to the active site of specific classes of enzymes. wikipedia.orgnih.govnih.gov These probes typically consist of a reactive group ("warhead") that forms a covalent bond with an active site residue, a linker, and a reporter tag for detection. wikipedia.orgnih.gov A key advantage of ABPP is its ability to report on the functional state of enzymes, as the probes only label active enzymes. wikipedia.orgfrontiersin.org This technique is highly valuable for studying enzyme function and for screening inhibitor selectivity across entire enzyme families. wikipedia.orgnih.gov

Table 2: Comparison of Chemical Probe Approaches

| Feature | Compound-Centric Chemical Proteomics (CCCP) | Activity-Based Protein Profiling (ABPP) |

|---|---|---|

| Principle | Affinity-based pulldown of interacting proteins using an immobilized compound. biotechsupportgroup.comnih.gov | Covalent labeling of the active sites of specific enzyme families with reactive probes. wikipedia.orgnih.gov |

| Information Gained | Identifies physical binding partners (on- and off-targets). | Measures the functional state and activity of enzymes. wikipedia.org |

| Probe Design | Small molecule of interest is modified with a linker and tag for immobilization. drughunter.com | Probe contains a reactive "warhead" specific to an enzyme class and a reporter tag. nih.gov |

| Primary Application | Target discovery and deconvolution for a specific bioactive compound. nih.gov | Functional characterization of enzyme families and inhibitor selectivity profiling. nih.gov |

Omics technologies provide a global view of molecular changes within a cell or organism, offering powerful, data-rich approaches for identifying potential drug targets. nih.govdrugtargetreview.com

Transcriptomics : This approach involves the large-scale analysis of gene expression by measuring the abundance of RNA transcripts, often using techniques like RNA sequencing (RNA-Seq). mdpi.comlexogen.com By comparing the transcriptomes of healthy versus diseased cells, or treated versus untreated cells, researchers can identify genes whose expression is significantly altered. mdpi.comwjbphs.com These differentially expressed genes can point to biological pathways affected by a disease or compound and represent potential therapeutic targets. wjbphs.comnih.gov

Proteomics : Proteomics focuses on the large-scale study of proteins. sapient.bio In the context of target discovery, quantitative proteomics is used to compare the protein expression levels between different states (e.g., diseased vs. normal). nih.govmdpi.com Proteins that are uniquely expressed or whose levels are significantly changed in a disease state can be considered potential targets. mdpi.com Chemical proteomics, a sub-discipline, specifically investigates the interactions between small molecules and proteins on a proteome-wide scale.

The integration of multiple omics datasets, such as transcriptomics and proteomics, provides a more comprehensive and robust approach to target identification, allowing for cross-validation of findings across different molecular layers. mdpi.comwjbphs.comnygen.iopluto.bio

Computational Inference : These methods use pattern recognition to compare the effects of a new small molecule to databases of reference compounds with known targets or to genetic perturbation data. nih.govbroadinstitute.org By finding similarities in phenotypic profiles or chemical structures, these approaches can generate hypotheses about a new compound's mechanism of action and potential targets. nih.govnih.gov

Machine Learning (ML) and AI : ML algorithms, including deep neural networks, are increasingly being applied to drug discovery. researchgate.netdev.to These models can be trained on large, diverse datasets encompassing genomic, proteomic, and chemical information to predict drug-target interactions, assess the "druggability" of proteins, and uncover complex relationships within biological networks. nih.govdev.toplos.org AI has the potential to significantly improve the accuracy of target prediction and reduce the time and cost associated with identifying and validating new therapeutic targets. cambridge.orglifebit.ai

Future Research Perspectives and Challenges in Nicotinate Chemistry

The field of nicotinate chemistry is evolving, with a significant trend moving away from traditional chemical synthesis towards more sustainable and environmentally friendly biocatalytic methods. nih.govresearchgate.net This shift presents both opportunities and challenges for future research.

Future research will likely focus on:

Enzyme Engineering : Utilizing state-of-the-art omics and genetic engineering techniques to improve the catalytic efficiency, stability, and substrate specificity of enzymes like nitrilases and NDHases. nih.gov

Process Optimization : Developing optimized culture and reaction conditions to enhance enzyme production and maximize the conversion of substrates to the desired nicotinate products.

Discovery of Novel Biocatalysts : Screening for new microorganisms and enzymes with superior properties for industrial-scale production.

Overcoming these challenges will be key to realizing the full potential of green chemistry in the industrial production of valuable nicotinate-based compounds. jmb.or.kr

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxynicotinic acid |

| 2-chloro-5-chloromethylpyridine |

| Imidacloprid |

| Nicotinic acid |

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for Methyl 5-(o-tolyl)nicotinate, and how can reproducibility be ensured?

- Methodological Answer :

- Synthesis Optimization : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between methyl 5-bromonicotinate and o-tolylboronic acid. Ensure stoichiometric ratios (1:1.2 for boronic acid:halide) and inert conditions (argon atmosphere) to minimize side reactions .

- Reproducibility : Document reaction parameters (temperature, time, solvent purity) and characterize intermediates (e.g., methyl 5-bromonicotinate via -NMR and LC-MS). Provide detailed experimental procedures in the main manuscript or supplementary materials, adhering to journal guidelines for compound preparation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/water) to achieve ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Employ -NMR, -NMR, and FT-IR spectroscopy to confirm the ester group and o-tolyl substitution pattern. Compare spectral data with analogs like methyl 5-bromonicotinate .

- Physicochemical Properties :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method.

- Solubility : Assess in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy at λmax ≈ 260 nm .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in the metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Use radiolabeled -methyl 5-(o-tolyl)nicotinate to track metabolites in hepatic microsomes (in vitro) and rodent models (in vivo). Identify hydrolysis products (e.g., nicotinic acid derivatives) via LC-MS/MS .

- Enzyme Kinetics : Compare esterase activity in human skin (ex vivo) vs. liver microsomes. Adjust for interspecies differences using humanized CYP450 models .

- Data Reconciliation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies in urinary excretion rates (e.g., 15% recovery in humans vs. higher rates in rodents) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data from cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to optimize ligand design (e.g., phosphine vs. N-heterocyclic carbene ligands). Validate with experimental turnover numbers (TON) .

- Machine Learning : Train models on existing nicotinate ester reactivity datasets to predict optimal reaction conditions (e.g., solvent, temperature) for new derivatives .

Ethical and Methodological Considerations

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like ChemSpider .

- Conflict Resolution : Address contradictory data (e.g., metabolic rates) through multi-institutional collaboration and pre-registered study designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.